molecular formula C10H11ClN2O2 B12349279 methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

Katalognummer: B12349279
Molekulargewicht: 226.66 g/mol
InChI-Schlüssel: VUTXHTQBRCBFCL-UKTHLTGXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Eigenschaften

Molekularformel

C10H11ClN2O2

Molekulargewicht

226.66 g/mol

IUPAC-Name

methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H11ClN2O2/c1-7-3-5-8(6-4-7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+

InChI-Schlüssel

VUTXHTQBRCBFCL-UKTHLTGXSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N/N=C(\C(=O)OC)/Cl

Kanonische SMILES

CC1=CC=C(C=C1)NN=C(C(=O)OC)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of methyl 2-chloroacetate with 4-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]acetate
  • Methyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]acetate
  • Methyl (2E)-2-[(4-ethoxyphenyl)hydrazinylidene]acetate

Uniqueness

Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a pharmaceutical agent or as an intermediate in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.